(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine
CAS No.:
Cat. No.: VC17682973
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S |
|---|---|
| Molecular Weight | 142.22 g/mol |
| IUPAC Name | (1S)-1-(1,3-thiazol-5-yl)propan-1-amine |
| Standard InChI | InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |
| Standard InChI Key | UWMSEEVEIGMHRK-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@@H](C1=CN=CS1)N |
| Canonical SMILES | CCC(C1=CN=CS1)N |
Introduction
Chemical Identity and Structural Features
(1S)-1-(1,3-Thiazol-5-yl)propan-1-amine (IUPAC name: (1S)-1-(1,3-thiazol-5-yl)propan-1-amine) is a secondary amine with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. Its structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) attached to a propylamine chain, with a chiral center at the C1 position of the propane backbone . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂S | |
| Molecular Weight | 142.22 g/mol | |
| Stereochemistry | S-configuration at C1 | |
| SMILES Notation | CC@HCC1=CN=CS1 | Derived |
| InChI Key | GREMNNHAUDTQKY-UHFFFAOYSA-N |
The thiazole ring contributes to the compound’s aromaticity and electronic properties, while the amine group enables hydrogen bonding and nucleophilic reactivity .
Synthesis and Stereoselective Preparation
Synthetic Routes
Physicochemical Properties
Physicochemical data for the S-enantiomer are inferred from its R-counterpart and computational predictions :
The compound’s basicity (pKa ~8.7) stems from the primary amine group, enabling protonation under physiological conditions.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (400 MHz, CDCl₃):
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¹³C-NMR (100 MHz, CDCl₃):
Mass Spectrometry
Biological Activity and Applications
Antibacterial Properties
Thiazole derivatives exhibit marked activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . While data for the S-enantiomer are sparse, its R-counterpart shows MIC values of 4–8 µg/mL, suggesting similar efficacy with potential enantioselective variations .
Agricultural Chemistry
Thiazole amines serve as precursors for fungicides and herbicides, leveraging their heterocyclic reactivity .
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